molecular formula C22H17N3O2 B11608075 N-(1,3-benzodioxol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine

N-(1,3-benzodioxol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine

Cat. No.: B11608075
M. Wt: 355.4 g/mol
InChI Key: NEBGTEKZYWRZQU-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHYLPHENYL)PHTHALAZIN-1-AMINE is a complex organic compound that belongs to the class of phthalazines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound, featuring both benzodioxole and methylphenyl groups, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHYLPHENYL)PHTHALAZIN-1-AMINE typically involves multi-step organic reactions. One common approach might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Phthalazine Core Construction: The phthalazine core can be synthesized via the condensation of hydrazine with phthalic anhydride.

    Coupling Reactions: The final step involves coupling the benzodioxole and methylphenyl groups to the phthalazine core using suitable reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHYLPHENYL)PHTHALAZIN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHYLPHENYL)PHTHALAZIN-1-AMINE involves its interaction with specific molecular targets and pathways. The benzodioxole and methylphenyl groups may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine Derivatives: Compounds like phthalazine-1,4-dione and phthalazine-1,4-diamine.

    Benzodioxole Derivatives: Compounds such as piperonyl butoxide and safrole.

    Methylphenyl Derivatives: Compounds like toluene and xylene.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-4-(4-METHYLPHENYL)PHTHALAZIN-1-AMINE is unique due to its combination of benzodioxole, methylphenyl, and phthalazine moieties. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine

InChI

InChI=1S/C22H17N3O2/c1-14-6-8-15(9-7-14)21-17-4-2-3-5-18(17)22(25-24-21)23-16-10-11-19-20(12-16)27-13-26-19/h2-12H,13H2,1H3,(H,23,25)

InChI Key

NEBGTEKZYWRZQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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